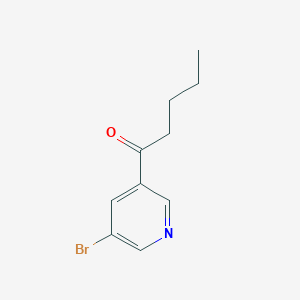
1-(5-Bromo-3-pyridinyl)-1-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-pyridinyl)-1-pentanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a pentanone group attached to the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-3-pyridinyl)-1-pentanone can be synthesized through several methods. One common approach involves the reaction of 5-bromo-3-pyridinecarboxylic acid with a suitable reagent to introduce the pentanone group. For instance, the reaction with ethylmagnesium chloride in tetrahydrofuran at low temperatures (around 10°C) followed by quenching with water and extraction with ethyl acetate can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation under reduced pressure to isolate the compound as a pale yellow solid.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-3-pyridinyl)-1-pentanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
1-(5-Bromo-3-pyridinyl)-1-pentanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-3-pyridinyl)-1-pentanone involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(5-Bromo-3-pyridinyl)-1-pentanone can be compared with other similar compounds, such as:
1-(5-Bromo-3-pyridinyl)-1-propanone: This compound has a shorter alkyl chain and may exhibit different reactivity and applications.
1-(5-Bromo-3-pyridinyl)-2-pentanone: The position of the ketone group can influence the compound’s properties and uses.
1-(5-Bromo-3-pyridinyl)-1-butanone: Similar to the pentanone derivative but with a different chain length, affecting its chemical behavior.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of the 5-bromo-3-pyridinyl scaffold.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-3-yl)pentan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-2-3-4-10(13)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3 |
Clave InChI |
LLQQTUKKIVZNAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CC(=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


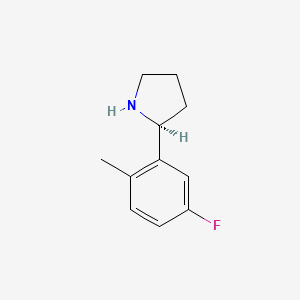
![2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13055843.png)

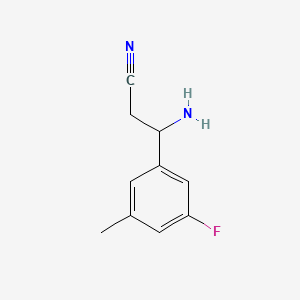
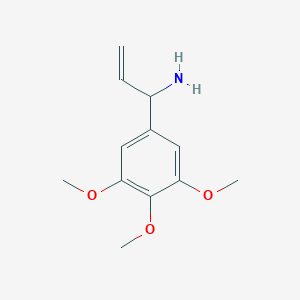
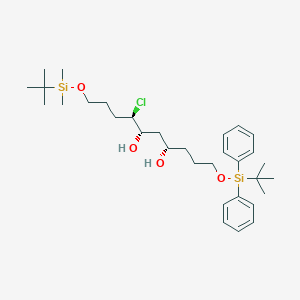
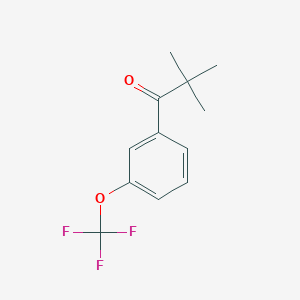
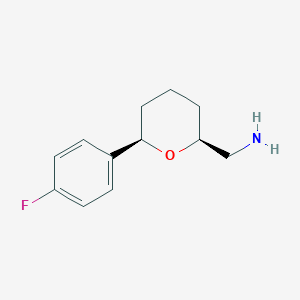

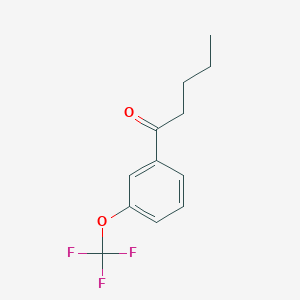
![Racemic-(2R,3aR,6aR)-tert-butyl2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13055887.png)
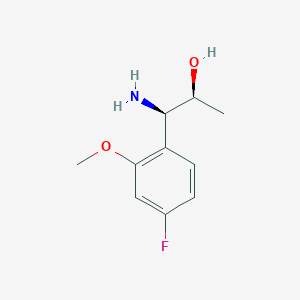

![(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13055901.png)
